Anti-Inflammatory Potential: Nitric Oxide (NO) Production Inhibition in RAW 264.7 Macrophages – Class-Level Structure-Activity Relationship Contextualization
No direct NO inhibition data exists in the public domain for the target compound. However, the 2018 study by Tseng et al. [1] provides a quantitative SAR framework for 18 pyrazolo[4,3-c]quinoline derivatives in a lipopolysaccharide (LPS)-induced RAW 264.7 macrophage assay. Compounds in that series achieved NO inhibition IC50 values ranging from >100 µM to as low as ~1.2 µM, with the most potent compounds (e.g., 2i and 2m) exhibiting potency comparable to the positive control 1400 W. The target compound's 1-phenyl substitution pattern, combined with a free 4-position on the quinoline ring, structurally positions it to potentially access interactions that drove potency in this class. Direct quantitative confirmation is required.
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | Not measured / Not publicly reported |
| Comparator Or Baseline | Best-in-class from Tseng et al. 2018: compound 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline), IC50 ~1.2 µM; positive control 1400 W, IC50 ~1.0 µM |
| Quantified Difference | Not calculable for the target compound; class activity range spans >100-fold (IC50 ~1.2 µM to >100 µM) |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cells; NO measured by Griess reagent |
Why This Matters
Establishes the pyrazolo[4,3-c]quinoline core as a validated pharmacophore for iNOS/NO inhibition, providing a rational basis for screening the target compound in this disease-relevant phenotypic assay.
- [1] Tseng, C.H., Tung, C.W., Peng, S.I., Chen, Y.L., Tzeng, C.C., Cheng, C.M. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules 2018, 23, 1036. View Source
